
4-(Ethylamino)-1,2-dihydrophthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethylamino)phthalazin-1(2H)-one is a chemical compound belonging to the phthalazinone family. Phthalazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 4-(Ethylamino)phthalazin-1(2H)-one consists of a phthalazinone core with an ethylamino group attached at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylamino)phthalazin-1(2H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-acylbenzoic acids with hydrazine derivatives. The process typically includes the following steps:
Formation of Hydrazone Intermediate: The reaction between 2-acylbenzoic acid and hydrazine hydrate forms a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form the phthalazinone core.
Industrial Production Methods
Industrial production of 4-(Ethylamino)phthalazin-1(2H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Use of efficient catalysts to accelerate the reaction.
- Optimization of temperature and pressure conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylamino)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Oxidized derivatives of the phthalazinone core.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with different substituents replacing the ethylamino group.
Scientific Research Applications
4-(Ethylamino)phthalazin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Ethylamino)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes.
Modulation of Signaling Pathways: Affecting cellular signaling pathways to alter biological responses.
Interaction with Receptors: Binding to receptors on cell surfaces to trigger specific cellular effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminophthalazin-1(2H)-one: Similar structure but with an amino group instead of an ethylamino group.
4-Methylphthalazin-1(2H)-one: Contains a methyl group at the fourth position.
4-Phenylphthalazin-1(2H)-one: Features a phenyl group at the fourth position.
Uniqueness
4-(Ethylamino)phthalazin-1(2H)-one is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-(ethylamino)-2H-phthalazin-1-one |
InChI |
InChI=1S/C10H11N3O/c1-2-11-9-7-5-3-4-6-8(7)10(14)13-12-9/h3-6H,2H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
KHQOMSOBPSQKHE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NNC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13030923.png)
![2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid](/img/structure/B13030924.png)
![(1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13030925.png)
![Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate](/img/structure/B13030929.png)
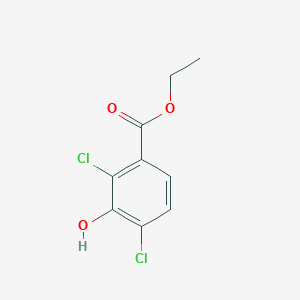
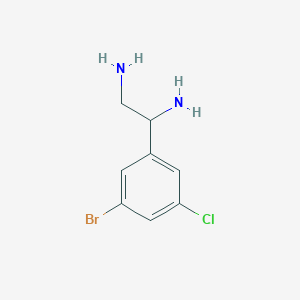

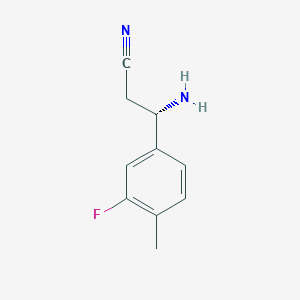
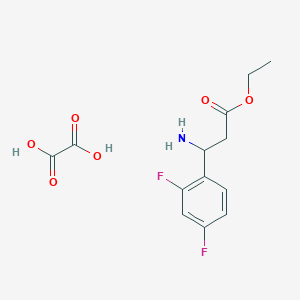
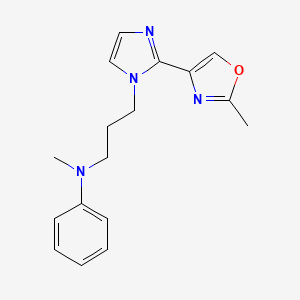
![tert-Butyl5-hydroxy-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13030951.png)
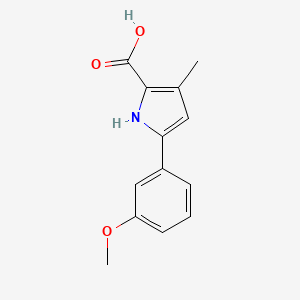
![1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13030956.png)
